(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16767787
InChI: InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25)
SMILES:
Molecular Formula: C20H22N6O2
Molecular Weight: 378.4 g/mol

(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate

CAS No.:

Cat. No.: VC16767787

Molecular Formula: C20H22N6O2

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate -

Specification

Molecular Formula C20H22N6O2
Molecular Weight 378.4 g/mol
IUPAC Name [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate
Standard InChI InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25)
Standard InChI Key HERZMIXTFNKVFA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The compound’s IUPAC name, [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate, reflects its hybrid structure combining a triazine ring with a benzoate ester (Table 1). The 1,3,5-triazine core is substituted at the 4-position with an amino group (-NH₂), at the 6-position with an o-tolylamino group (2-methylaniline), and at the 2-position with a methyl ester linked to a 4-(dimethylamino)benzoate moiety . This arrangement introduces both electron-donating (amino, dimethylamino) and sterically bulky (o-tolyl) substituents, influencing its reactivity and intermolecular interactions.

Table 1: Molecular Properties of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate

PropertyValueSource
CAS Number853352-52-0
Molecular FormulaC₂₀H₂₂N₆O₂
Molecular Weight378.4 g/mol
SMILESCC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C
InChI KeyHERZMIXTFNKVFA-UHFFFAOYSA-N
Purity (Commercial)≥95%

Synthesis and Analytical Characterization

Synthetic Pathways

  • Nucleophilic Substitution: Reacting cyanuric chloride with amines in a stepwise manner to install substituents at the 2, 4, and 6 positions.

  • Esterification: Coupling a triazine-alcohol intermediate with 4-(dimethylamino)benzoic acid using carbodiimide-based coupling agents.

Key challenges include regioselectivity control during triazine functionalization and minimizing hydrolysis of the ester group under basic conditions.

Analytical Data

  • Mass Spectrometry: High-resolution mass spectra (HRMS) would show a molecular ion peak at m/z 378.1801 (calculated for C₂₀H₂₂N₆O₂⁺).

  • NMR Spectroscopy:

    • ¹H NMR: Signals for o-tolyl protons (δ 6.8–7.2 ppm), dimethylamino group (δ 2.8–3.1 ppm), and methyl ester (δ 3.7–3.9 ppm).

    • ¹³C NMR: Carbonyl resonance (δ ~165 ppm) and triazine carbons (δ ~160–170 ppm) .

Biological and Chemical Applications

Material Science Applications

Functional triazines are explored as:

  • Ligands in Coordination Polymers: The amino and dimethylamino groups could chelate metal ions like Cu²⁺ or Fe³⁺, forming porous frameworks for gas storage .

  • Photoactive Materials: Conjugation between the triazine and benzoate π-systems might enable light-harvesting properties, analogous to triazine-based organic semiconductors.

Hazard CategoryGHS CodePrecautionary MeasuresSource
Acute Toxicity (Oral)H302Use PPE; avoid ingestion
Skin IrritationH315Wear gloves/lab coat
Eye IrritationH319Use safety goggles

The compound requires storage at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group . Spills should be neutralized with a 1:1 mixture of activated charcoal and sand, followed by disposal as hazardous waste .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with enzymes like dihydrofolate reductase using X-ray crystallography .

  • Derivatization: Introduce fluorophores (e.g., fluorescein) for cellular imaging applications.

  • Toxicology Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential .

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